5,6 Epoxy Vitamin A Palmitate

Photocytotoxicity Human Skin Jurkat T-cells Safety Assessment

QC labs require authentic 5,6-epoxy-RP to resolve the epoxide degradation peak from parent retinyl palmitate in forced degradation studies-a specificity challenge unmet by generic retinoid standards. • Forms via free radical chain reaction (distinct from ionic photodissociation); specific biomarker for oxidative stress-induced degradation. • Enables differentiation of Type I (free radical) vs. Type II (ionic) photodegradation mechanisms in stability studies. • Supplied with full characterization data compliant with ANDA/DMF guidelines; pharmacopeial traceability (USP/EP) available.

Molecular Formula C36H60O3
Molecular Weight 540.9 g/mol
Cat. No. B15291123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6 Epoxy Vitamin A Palmitate
Molecular FormulaC36H60O3
Molecular Weight540.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
InChIInChI=1S/C36H60O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33(37)38-30-26-32(3)23-20-22-31(2)25-29-36-34(4,5)27-21-28-35(36,6)39-36/h20,22-23,25-26,29H,7-19,21,24,27-28,30H2,1-6H3/b23-20+,29-25+,31-22+,32-26+
InChIKeyXLBDTOMRSRJZBH-NMJHGEKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Epoxy Vitamin A Palmitate Reference Standard


5,6-Epoxy Vitamin A Palmitate (5,6-Epoxy-RP; CAS 3012-64-4) is a synthetic retinoid and a primary photodegradation product of retinyl palmitate (RP), the esterified storage form of vitamin A [1]. Formed via a UVA light-initiated free radical chain reaction, this compound is characterized by an epoxide group at the 5,6-position of the β-ionone ring [2]. It serves as a critical reference standard for forced degradation studies, analytical method validation, and quality control in the pharmaceutical production of retinol, with traceability to pharmacopeial standards [3].

Degradation marker standard for forced degradation studies
Resolves free-radical mediated photodegradation pathway
Analytical reference for HPLC method validation
Supports stability-indicating method specificity requirements
Safety marker in phototoxicity research models
Enables differentiation of degradation fingerprint profiles

5,6-Epoxy Vitamin A Palmitate: Non-Substitutable Standard


Substituting 5,6-Epoxy Vitamin A Palmitate with its parent compound, retinyl palmitate (RP), or another photodegradation product like anhydroretinol (AR) is scientifically unjustified. The presence of the 5,6-epoxide group fundamentally alters the compound's photochemical reactivity and biological safety profile. Crucially, its formation mechanism is distinct from other degradation products, proceeding via a free radical pathway rather than ionic photodissociation, which necessitates its specific use as a marker for oxidative stress-induced degradation [1]. Furthermore, its photocytotoxicity and photomutagenicity profiles are quantitatively ranked differently from RP and AR, making it essential as a unique safety marker in forced degradation studies for pharmaceutical and cosmetic ingredients [2].

Mechanism Free-radical formation pathway differs from ionic photodissociation of anhydroretinol; markers may not transfer
Endpoint Photocytotoxicity and photomutagenicity rank orders differ from parent retinyl palmitate; safety-marker context may not transfer
Identity 5,6-epoxide group alters reactivity; generic retinoid or retinol standard may not resolve degradation pathway specificity

5,6-Epoxy Vitamin A Palmitate: Comparative Safety Evidence


Lower Photocytotoxicity in Human Skin Cells

In a head-to-head study using human skin Jurkat T-cells, 5,6-epoxy-RP demonstrated significantly lower photocytotoxicity than the parent compound retinyl palmitate (RP) and the alternative photodegradation product anhydroretinol (AR). At a concentration of 150 µM, cell death was 33% for 5,6-epoxy-RP, compared to 52% for both RP and AR under identical UVA plus visible light irradiation [1].

Photocytotoxicity in Human Skin Cells
Head-to-head
33% cell death at 150 µM
Reported lower photocytotoxicity endpoint context vs. 52% for RP and AR.
Human skin Jurkat T-cells; UVA plus visible light; data to verify.
Photocytotoxicity Human Skin Jurkat T-cells Safety Assessment

Ranked DNA Cleavage Potency

In a direct comparative assay assessing single-strand breaks in supercoiled FX174 plasmid DNA, the DNA cleavage potency was ranked: Anhydroretinol (AR) > 5,6-epoxy-RP > Retinyl Palmitate (RP). This was determined using a constant dose of UVA light (50 J/cm²) [1]. The DNA strand cleavage induced by 5,6-epoxy-RP was inhibited by the free radical scavenger sodium azide (NaN3), confirming a free radical-mediated mechanism distinct from the ionic pathway of AR [1].

DNA Cleavage Potency Ranking
Head-to-head
AR > 5,6-epoxy-RP > RP
Intermediate genotoxicity endpoint context; free-radical mechanism confirmed.
Plasmid DNA assay; 50 J/cm² UVA; NaN3 inhibition.
DNA Damage Plasmid DNA Cleavage Genotoxicity

Lower Photomutagenicity in Mammalian Cells

In the L5178Y/Tk+/- mouse lymphoma assay, the overall photomutagenic and phototoxic potency was ranked AR > RP > 5,6-epoxy-RP [1]. Specifically, at 25 µg/mL (46.3 µM), 5,6-epoxy-RP + UVA exposure induced a mutant frequency (MF) approximately 2-fold higher than UVA alone. In contrast, AR at 10 µg/mL (37.3 µM) induced a 3-fold higher MF, demonstrating a lower potency for the epoxy compound even at a higher molar concentration [1]. Furthermore, while AR+UVA induced about twice as many mutants with complete loss of heterozygosity across chromosome 11 markers compared to 5,6-epoxy-RP+UVA [1].

Photomutagenicity in Mammalian Cells
Head-to-head
~2-fold MF increase at 25 µg/mL vs. ~3-fold for AR at 10 µg/mL
Lower photomutagenic response context; supports degradation fingerprint differentiation.
L5178Y/Tk+/- mouse lymphoma assay; UVA 2.48 J/cm².
Photomutagenicity Mouse Lymphoma Assay Genetic Toxicology

Free Radical vs. Ionic Degradation Mechanism

The formation of 5,6-epoxy-RP is specifically mediated by a light-initiated free radical chain reaction, as evidenced by inhibition in the presence of sodium azide (NaN3), a free radical inhibitor [1]. This mechanism is distinct from that of anhydroretinol (AR), which is formed via an ionic photodissociation pathway [1]. This difference is critical because it means that the presence of 5,6-epoxy-RP in a stability sample specifically reports on oxidative radical stress, whereas AR can form through non-oxidative photolytic mechanisms. They are therefore non-substitutable markers for different stress conditions.

Degradation Mechanism Bifurcation
Head-to-head
Formation inhibited by NaN3 (free radical) vs. AR (ionic, not inhibited)
Mechanism-specific marker context; essential for oxidative stress pathway resolution.
RP photoirradiation in ethanol; reversed-phase HPLC analysis.
Degradation Mechanism Forced Degradation Stability Indicating Method

5,6-Epoxy Vitamin A Palmitate Applications


Forced Degradation and Stability Method Development

As a primary, free-radical-mediated photodegradation product of retinyl palmitate, 5,6-epoxy-RP is an essential reference standard for developing and validating stability-indicating HPLC methods. Its inclusion is mandatory to demonstrate method specificity by resolving the epoxide degradation peak from the parent retinol or retinyl palmitate peak in forced degradation samples. Suppliers provide characterization data compliant with regulatory guidelines for ANDA and DMF filings, with traceability to USP or EP standards available [1].

Oxidative Stress in Photobiology Research

The formation of 5,6-epoxy-RP, which is selectively inhibited by free radical scavengers, serves as a specific biomarker for oxidative radical-mediated degradation distinct from ionic photodissociation. Researchers studying the photobiology of vitamin A derivatives can use this compound to quantify the relative contribution of Type I (free radical) vs. Type II (ionic) photodegradation mechanisms in experimental models, including skin tissue or lipid membrane systems [2].

Cosmetic Retinoid Formulation Safety Assessment

Given its rank-ordered phototoxicity and photomutagenicity (lower than anhydroretinol but intermediate relative to retinyl palmitate), 5,6-epoxy-RP is a necessary analyte in phototoxicity safety screens. Monitoring its formation in formulations exposed to UVA/UVB light helps distinguish between benign and high-risk photodegradation fingerprints. This quantitative data, as shown in direct cell-based assays, supports formulation strategies to minimize phototoxic risk [3].

Application
Selection Property
Validation Focus
Forced degradation method development
Epoxide-specific retention behavior
HPLC peak resolution from parent retinoid
Photobiology oxidative stress research
Free-radical pathway biomarker specificity
NaN3-sensitive formation pathway confirmation
Cosmetic retinoid formulation safety screening
Rank-ordered phototoxicity context
Photodegradation fingerprint risk differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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